molecular formula C11H9N3 B14113518 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile

Cat. No.: B14113518
M. Wt: 183.21 g/mol
InChI Key: PQYBBOWTPDYHEZ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is a chemical compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of benzimidazole with 2-(bromomethyl)benzonitrile in acetonitrile, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion to 2-(1-Methyl-1H-imidazol-5-yl)benzylamine.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-14-8-13-7-11(14)10-5-3-2-4-9(10)6-12/h2-5,7-8H,1H3

InChI Key

PQYBBOWTPDYHEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=CC=C2C#N

Origin of Product

United States

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